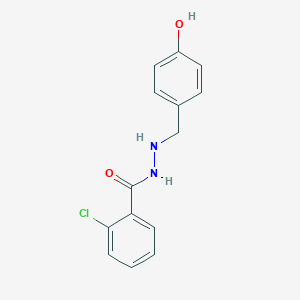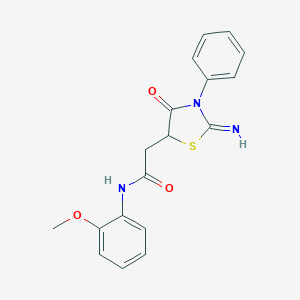
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide (CHBB) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CHBB is a hydrazide derivative of benzohydrazide and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has been studied for its potential therapeutic applications. It has been shown to have antimicrobial, antitumor, and antioxidant activities. 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has also been found to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Wirkmechanismus
The mechanism of action of 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammation, such as COX-2 and LOX. 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its antimicrobial, antitumor, and antioxidant activities make it a promising candidate for further research. However, 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has some limitations. Its mechanism of action is not fully understood, and its effectiveness in vivo has not been extensively studied.
Zukünftige Richtungen
There are several future directions for 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide research. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, the development of 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide derivatives with improved pharmacological properties may lead to the discovery of more effective drugs.
Synthesemethoden
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide can be synthesized through various methods, including refluxing 4-hydroxybenzohydrazide and 2-chlorobenzaldehyde in ethanol or methanol. The reaction is carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The product is then purified by recrystallization or column chromatography.
Eigenschaften
Molekularformel |
C14H13ClN2O2 |
|---|---|
Molekulargewicht |
276.72 g/mol |
IUPAC-Name |
2-chloro-N//'-[(4-hydroxyphenyl)methyl]benzohydrazide |
InChI |
InChI=1S/C14H13ClN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-8,16,18H,9H2,(H,17,19) |
InChI-Schlüssel |
FIEPXYZPAOERGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNCC2=CC=C(C=C2)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NNCC2=CC=C(C=C2)O)Cl |
Löslichkeit |
15.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)

![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)


![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)

![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![2-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B228346.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)